Myristamine oxide (N,N-Dimethyltetradecan-1-amine oxide) is a high-performance, C14-chain zwitterionic/nonionic surfactant widely procured for its exceptional viscosity-building, foam-stabilizing, and hydrotroping properties. Unlike standard anionic or nonionic surfactants, it exhibits pH-dependent phase behavior—acting as a mildly cationic conditioner in acidic environments and a nonionic degreaser in neutral to alkaline systems . Its primary procurement value lies in its absolute hydrolytic stability in extreme pH and highly oxidative environments, making it a foundational ingredient in thickened bleach cleaners, industrial degreasers, and premium personal care formulations where structural integrity and rheology control are paramount .
Substituting myristamine oxide (C14) with its closest analog, lauramine oxide (C12), or common amphoterics like cocamidopropyl betaine introduces severe formulation risks. The C12 analog, while similar in chemical class, has a significantly higher critical micelle concentration (CMC) and a shorter alkyl chain, resulting in inferior viscosity-building capabilities and thinner foam profiles in thickened systems. Furthermore, attempting to substitute with amide-linked surfactants in bleach or highly acidic cleaners leads to catastrophic product failure, as amide and ester bonds rapidly hydrolyze under extreme pH or oxidative stress, destroying both viscosity and detergency over the product's shelf life .
Myristamine oxide (C14) demonstrates vastly superior micellization efficiency compared to its shorter-chain analog, lauramine oxide (C12). Thermodynamic evaluations establish that the critical micelle concentration (CMC) of tetradecyldimethylamine oxide is approximately 0.14 to 0.15 mM in aqueous solution [1]. In stark contrast, the CMC of dodecyldimethylamine oxide (C12) is roughly 1.6 mM under similar conditions [2]. This order-of-magnitude difference means that myristamine oxide achieves surface tension reduction and micellar aggregation at a fraction of the concentration required for lauramine oxide.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~0.14 - 0.15 mM (Myristamine Oxide / C14) |
| Comparator Or Baseline | ~1.6 mM (Lauramine Oxide / C12) |
| Quantified Difference | ~10-fold lower CMC for the C14 analog |
| Conditions | Aqueous solution, 25°C |
A significantly lower CMC allows formulators to achieve target surface activity at much lower active concentrations, optimizing cost-in-use for large-scale detergent manufacturing.
In the formulation of thickened hard surface cleaners, the alkyl chain length of the amine oxide dictates the rheological profile. Myristamine oxide, possessing a higher molecular weight and a longer C14 alkyl chain, provides substantially greater viscosity-building properties than lauramine oxide (C12) . When formulated in sodium hypochlorite (bleach) systems, the C14 chain promotes the transition from spherical to rod-like micelles more readily than C12, creating a dense, entangled micellar network that thickens the solution without the need for incompatible polymeric rheology modifiers .
| Evidence Dimension | Viscosity Building Capacity |
| Target Compound Data | High viscosity yield (promotes rod-like micellar entanglement) |
| Comparator Or Baseline | Lauramine oxide (requires higher active loading or salt to achieve equivalent viscosity) |
| Quantified Difference | Significantly greater rheological response per active weight |
| Conditions | Thickened bleach (sodium hypochlorite) and alkaline cleaner systems |
Enables the creation of 'vertical cling' bleach gels and thick cleaners at lower surfactant loading, reducing formulation costs and preserving bleach stability.
A critical procurement differentiator for myristamine oxide is its structural resilience in extreme chemical environments. Because the molecule contains no amide or ester linkages, it is completely immune to hydrolysis in highly acidic systems, concentrated alkaline products, and strong oxidizers like sodium hypochlorite or hydrogen peroxide. In contrast, common amphoteric and nonionic substitutes, such as cocamidopropyl betaine or alkanolamides, rapidly hydrolyze and degrade under these conditions, leading to a total loss of viscosity, foaming, and cleaning performance over the product's shelf life .
| Evidence Dimension | Chemical Stability (Hydrolysis Resistance) |
| Target Compound Data | 100% stable (no hydrolyzable bonds) |
| Comparator Or Baseline | Amide-based surfactants (e.g., Cocamidopropyl Betaine) undergo rapid degradation |
| Quantified Difference | Complete preservation of surfactant properties vs. total formulation failure |
| Conditions | Prolonged exposure to extreme pH (<2 or >12) and strong oxidizers (hypochlorite/peroxide) |
Guarantees long-term shelf life and consistent performance for aggressive Industrial & Institutional (I&I) chemical formulations, preventing costly product recalls.
Driven by its absolute resistance to oxidative degradation and its superior C14-driven viscosity-building capacity, myristamine oxide is the premier surfactant for formulating thickened bleach gels, mold removers, and drain cleaners. It provides the necessary rheology for vertical surface cling without degrading over time, outperforming both lauramine oxide and amide-based alternatives .
In extreme low-pH environments where traditional amide-based surfactants hydrolyze and fail, myristamine oxide acts as a highly stable wetting agent and thickener. It ensures long-term shelf stability and enhances the penetration of acidic descalers into mineral deposits, acting as a mildly cationic conditioner under acidic conditions.
Leveraging its extremely low critical micelle concentration (~0.14 mM), myristamine oxide is utilized in high-end industrial degreasers and vehicle care products. It builds dense, stable foam and provides excellent hydrotroping properties while allowing formulators to significantly reduce the total active surfactant concentration compared to C12 baselines .
Corrosive;Irritant;Environmental Hazard